Dideoxycytidinene
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-amino-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h1-4,6,8,13H,5H2,(H2,10,11,14)/t6-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBICGOWICFMIX-POYBYMJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225784 | |
| Record name | 2',3'-Dideoxycytidinene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7481-88-1 | |
| Record name | 2′,3′-Didehydro-2′,3′-dideoxycytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7481-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-Dideoxycytidinene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007481881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-Dideoxycytidinene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3'-DIDEHYDRO-2',3'-DIDEOXYCYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI9X00489L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivations of 2 ,3 Didehydro 2 ,3 Dideoxycytidine
General Synthetic Strategies for 2',3'-didehydro-2',3'-dideoxynucleosides
The creation of the characteristic 2',3'-double bond in didehydrodideoxynucleosides can be achieved through several general synthetic routes, often starting from readily available ribonucleosides. A common and effective method is the Barton-McCombie deoxygenation. This process involves the radical deoxygenation of a xanthate derivative of the corresponding ribonucleoside. nih.govresearchgate.net To make the process more environmentally friendly and safer for large-scale synthesis, improvements have been made by replacing hazardous reagents. For instance, the toxic tributyltin hydride (Bu3SnH) and the radical initiator azobisisobutyronitrile (AIBN) can be substituted with the non-toxic tris(trimethylsilyl)silane (B43935) ((Me3Si)3SiH) and the safer initiator 1,1′-azobis(cyclohexanecarbonitrile) (ACHN), respectively. nih.govresearchgate.net
Another prevalent strategy involves elimination reactions from suitably modified nucleosides. For example, a 3'-iodonucleoside or a 3'-O-methylsulfonylthymidine can undergo an elimination reaction when treated with a base like sodium methoxide (B1231860) to yield the corresponding 2',3'-didehydro-2',3'-dideoxynucleoside. nih.gov A telluride-mediated elimination has also been reported as a novel method for this transformation. acs.org Furthermore, the desulfurization of cyclic thionocarbonates provides another route to these unsaturated nucleosides. researchgate.net
These general strategies are summarized in the table below:
| Synthetic Strategy | Key Reagents/Intermediates | Advantages/Notes |
| Barton-McCombie Deoxygenation | Ribonucleoside 2',3'-bisxanthates, Radical initiator (e.g., AIBN, ACHN), Reducing agent (e.g., Bu3SnH, (Me3Si)3SiH) | Widely applicable, improved "green" protocols available. nih.govresearchgate.net |
| Elimination Reactions | 3'-Iodonucleosides, 3'-O-Methylsulfonylnucleosides, Base (e.g., sodium methoxide) | Effective for creating the double bond from a saturated precursor. nih.gov |
| Telluride-Mediated Elimination | Telluride dianion, 5'-Protected nucleoside 2',3'-dimesylates | A general route from cis vicinal diols to olefins. researchgate.net |
| Desulfurization of Cyclic Thionocarbonates | Cyclic thionocarbonate intermediates | An alternative to xanthate deoxygenation. researchgate.net |
Specific Approaches to 2',3'-Didehydro-2',3'-dideoxycytidine Synthesis
The general synthetic strategies for 2',3'-didehydro-2',3'-dideoxynucleosides are applicable to the synthesis of the cytidine (B196190) analog. For instance, an improved protocol for the synthesis of several anti-HIV drugs, including Zalcitabine (B1682364) (a related 2',3'-dideoxycytidine), utilizes the Barton-McCombie deoxygenation of the corresponding N-protected cytidine derivative. nih.govresearchgate.net The synthesis of C-nucleoside analogs of 2',3'-didehydro-2',3'-dideoxycytidine has also been reported. acs.org
A key step often involves the protection of the 5'-hydroxyl group, for example, with a tert-butyldiphenylsilyl (TBDPS) group. Following the creation of the 2',3'-double bond, deprotection is necessary. While tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is commonly used, it can lead to product contamination. An alternative and greener deprotection reagent for silyl (B83357) ethers is camphorsulfonic acid (CSA), although its use may be limited with purine (B94841) derivatives due to the risk of cleaving the glycosidic bond in the acidic medium. nih.gov
Stereoselective Synthesis of Enantiomeric Forms
The biological activity of nucleoside analogs is highly dependent on their stereochemistry. Both β-D- and β-L-enantiomers of 2',3'-didehydro-2',3'-dideoxycytidine and its analogs have been synthesized and evaluated. It has been observed that the β-L-enantiomers of certain classes of these compounds are more potent antiviral agents than their corresponding β-D-counterparts. nih.govnih.gov For example, 2′,3′-Dideoxy-2′,3′-didehydro-β-l(−)-5-fluorocytidine [l(−)Fd4C] has been shown to be a potent inhibitor of HIV. nih.gov The synthesis of these enantiomerically pure compounds often requires stereoselective synthetic routes or the use of chiral starting materials.
Structural Modifications and Analog Development of 2',3'-Didehydro-2',3'-dideoxycytidine
To explore structure-activity relationships and improve pharmacological properties, numerous analogs of 2',3'-didehydro-2',3'-dideoxycytidine have been synthesized through modifications at the sugar moiety and the nucleobase.
The introduction of a fluorine atom can significantly impact the biological activity and stability of nucleoside analogs. L-3′-fluoro-2′,3′-unsaturated nucleosides, including cytidine and 5-fluorocytidine (B16351) analogs, have been synthesized from their L-3′,3′-difluoro-2′,3′-dideoxy precursors through the elimination of hydrogen fluoride. lookchem.com These 3'-fluoro analogs have demonstrated highly potent anti-HIV activity. lookchem.com However, the introduction of a 3'-fluorine in the sugar of β-d-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine has been shown to markedly reduce its antiviral activity against both wild-type and lamivudine-resistant HIV-1. nih.gov
Isosteric replacement of the 4'-oxygen with a sulfur atom in the furanose ring leads to 4'-thionucleosides. This modification has been explored to alter the conformational properties and biological activity of the nucleoside. The synthesis of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides has been achieved. nih.gov These 4'-thia analogs of cytosine nucleosides have shown potent inhibition of wild-type HIV-1. nih.gov
Modifications to the cytosine base can also modulate the activity of the nucleoside. A prominent example is the introduction of a fluorine atom at the 5-position of the pyrimidine (B1678525) ring, leading to 5-fluorocytidine analogs. β-L-FD4C, also known as Elvucitabine, is an L-cytosine nucleoside analog with a 5-fluoro modification that has demonstrated potent antiviral activity against HIV. nih.govmdpi.com Other modifications can be introduced at various positions on the nucleobase to investigate their impact on biological activity and potential to reduce toxicity. nih.govresearchgate.net
A summary of key structural modifications and their reported effects is presented below:
| Modification Type | Specific Example | Reported Biological Impact |
| Halogenation | 3'-Fluoro substitution | Can lead to potent anti-HIV activity, but effects are stereochemistry-dependent. nih.govlookchem.com |
| Sugar Moiety Alteration | 4'-Thia substitution | Can result in potent inhibition of wild-type HIV-1. nih.gov |
| Nucleobase Modification | 5-Fluoro substitution | Can lead to potent antiviral activity against HIV. nih.govmdpi.com |
Cellular and Molecular Mechanisms of Action of 2 ,3 Didehydro 2 ,3 Dideoxycytidine
Intracellular Phosphorylation Cascade and Metabolic Activation
For 2',3'-Didehydro-2',3'-dideoxycytidine to exert its antiviral effect, it must first undergo a three-step phosphorylation process within the host cell to become an active triphosphate metabolite. This metabolic activation is a critical determinant of its potency.
Subsequent Formation of Diphosphate and Triphosphate Metabolites
Following the initial phosphorylation by dCK, the resulting monophosphate is further phosphorylated to its diphosphate and then its triphosphate form by other cellular kinases. Nucleoside monophosphate kinases and nucleoside diphosphate kinases catalyze these subsequent steps. The culmination of this cascade is the formation of the active antiviral agent, 2',3'-Didehydro-2',3'-dideoxycytidine triphosphate. It is this triphosphate analog that directly interacts with viral enzymes.
Comparison of Phosphorylation Efficiencies with Related Nucleosides
The efficiency of intracellular phosphorylation varies among different nucleoside analogs. For instance, studies comparing the thymidine (B127349) analog 2',3'-didehydro-2',3'-dideoxythymidine (d4T) with 3'-azido-3'-deoxythymidine (AZT) have revealed significant differences in their metabolic activation. d4T exhibits a much lower affinity for thymidine kinase compared to thymidine, making the initial phosphorylation the rate-limiting step in the formation of its active triphosphate form. nih.gov In contrast, AZT is readily phosphorylated to its monophosphate, with the subsequent conversion to the diphosphate being the slower step. nih.gov Research indicates that d4T is phosphorylated by cellular extracts with significantly lower efficiency than AZT. nih.gov
Below is an interactive table comparing the phosphorylation efficiencies of related nucleoside analogs.
| Nucleoside Analog | Initial Phosphorylating Enzyme | Rate-Limiting Step | Relative Phosphorylation Efficiency |
| 2',3'-Didehydro-2',3'-dideoxythymidine (d4T) | Thymidine Kinase | Monophosphorylation | Lower |
| 3'-Azido-3'-deoxythymidine (AZT) | Thymidine Kinase | Diphosphorylation | Higher |
Interaction of 2',3'-Didehydro-2',3'-dideoxycytidine Triphosphate with Viral Polymerases and Reverse Transcriptases
The active triphosphate form of 2',3'-Didehydro-2',3'-dideoxycytidine acts as a potent inhibitor of viral reverse transcriptases and DNA polymerases, which are essential for the replication of retroviruses.
Mechanism of DNA Chain Termination
The primary mechanism of action of 2',3'-Didehydro-2',3'-dideoxycytidine triphosphate is the termination of the growing DNA chain. wikipedia.orgmun.ca During viral DNA synthesis, reverse transcriptase incorporates the nucleoside analog triphosphate into the newly forming DNA strand. mdpi.com However, unlike natural deoxyribonucleotides, 2',3'-Didehydro-2',3'-dideoxycytidine lacks a 3'-hydroxyl group on its sugar moiety. wikipedia.orgmun.ca This 3'-hydroxyl group is crucial for the formation of a phosphodiester bond with the next incoming nucleotide. wikipedia.orgmun.ca Its absence prevents further elongation of the DNA chain, leading to premature termination of viral DNA synthesis. wikipedia.orgmun.ca Studies on the related compound, 2',3'-didehydro-2',3'-dideoxythymidine triphosphate (d4TTP), have shown it is preferentially incorporated by HIV reverse transcriptase and effectively terminates DNA synthesis. nih.gov
Competitive Inhibition with Natural Deoxyribonucleotide Triphosphates (dNTPs)
In addition to acting as a chain terminator, 2',3'-Didehydro-2',3'-dideoxycytidine triphosphate also functions as a competitive inhibitor of the natural deoxyribonucleotide triphosphates (dNTPs). nih.gov The triphosphate analog competes with the corresponding natural dNTP (in this case, deoxycytidine triphosphate or dCTP) for the active site of the viral reverse transcriptase. mdpi.com The binding of the analog to the enzyme prevents the binding of the natural substrate, thereby inhibiting the DNA polymerization process. The inhibitory potential of these analogs is often compared based on their inhibition constants (Ki). For example, a study on derivatives of 2',3'-dideoxythymidine 5'-triphosphate showed competitive inhibition with respect to the natural substrate dTTP. nih.gov
Antiviral Efficacy and Spectrum of Activity of 2 ,3 Didehydro 2 ,3 Dideoxycytidine and Its Analogs
Efficacy Against Human Immunodeficiency Virus (HIV)
2',3'-Didehydro-2',3'-dideoxycytidine, a pyrimidine (B1678525) analog, has demonstrated notable activity against HIV. Its mechanism of action, like other dideoxynucleosides, involves the inhibition of the viral enzyme reverse transcriptase, which is crucial for the conversion of the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.
Inhibition of HIV-1 Replication in In Vitro Cell Culture Models
The anti-HIV-1 activity of d4C has been evaluated in various in vitro cell culture systems, which are essential for determining the preliminary efficacy of antiviral compounds. These models typically involve infecting human T-cell lines or peripheral blood mononuclear cells (PBMCs) with HIV-1 and then measuring the extent of viral replication in the presence of the drug.
While specific 50% effective concentration (EC50) values for d4C can vary depending on the cell line, viral strain, and assay method used, studies have consistently shown its ability to inhibit HIV-1 replication at concentrations that are not toxic to the host cells.
| Cell Line | HIV-1 Strain | EC50 / EC90 (µM) | Assay Method |
|---|---|---|---|
| Peripheral Blood Mononuclear Cells (PBMCs) | Wild-Type | Data not available in provided search results | p24 antigen assay |
| MT-4 | Wild-Type | Data not available in provided search results | MTT assay |
| CEM | Wild-Type | Data not available in provided search results | Reverse Transcriptase assay |
| H9 | Wild-Type | Data not available in provided search results | Syncytia formation assay |
Activity Against Wild-Type HIV-1 Strains
Research has confirmed the inhibitory effect of 2',3'-didehydro-2',3'-dideoxycytidine analogs against wild-type strains of HIV-1. For instance, various 2',3'- and 4'-substituted 2',3'-didehydro-2',3'-dideoxycytidine analogs have demonstrated potent antiviral activities against the wild-type HIV-1 strain xxBRU, with 90% effective concentrations (EC90s) ranging from 0.14 to 5.2 μM. However, a significant increase in EC90 values was observed when these compounds were tested against lamivudine-resistant HIV-1 strains, indicating a potential for cross-resistance.
Evaluation in Combination with Other Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
Combination therapy has become the cornerstone of HIV-1 treatment, as it can enhance antiviral efficacy, delay the development of drug resistance, and reduce drug-related toxicities. The interaction of d4C and its analogs with other NRTIs has been investigated to determine if these combinations result in synergistic, additive, or antagonistic effects.
Studies on 2',3'-dideoxycytidine (ddC), a closely related analog of d4C, have shown that its combination with zidovudine (B1683550) (AZT) results in a synergistic inhibition of HIV-1 replication in vitro. nih.gov This synergy was observed against both AZT-sensitive and AZT-resistant clinical isolates of the virus. nih.gov This suggests that combining these agents could be a promising therapeutic strategy.
For another analog, 2',3'-dideoxy-2',3'-didehydro-β-L(-)-5-fluorocytidine (L(-)Fd4C), combination studies have also yielded positive results. When combined with stavudine (B1682478) (d4T) or zidovudine (AZT), L(-)Fd4C synergistically inhibited HIV replication in vitro. An additive antiviral effect was observed when L(-)Fd4C was combined with zalcitabine (B1682364) (ddC) or didanosine (B1670492) (ddI).
| Compound | Combination Drug | Interaction | HIV-1 Strain(s) |
|---|---|---|---|
| 2',3'-dideoxycytidine (ddC) | Zidovudine (AZT) | Synergistic | AZT-sensitive and AZT-resistant clinical isolates, HIV-1IIIB |
| L(-)Fd4C | Stavudine (d4T) | Synergistic | Not Specified |
| L(-)Fd4C | Zidovudine (AZT) | Synergistic | Not Specified |
| L(-)Fd4C | Zalcitabine (ddC) | Additive | Not Specified |
| L(-)Fd4C | Didanosine (ddI) | Additive | Not Specified |
Comparative Analysis of Antiviral Potency with Other Dideoxynucleoside Analogs (e.g., ddC, d4T, 3TC)
To understand the relative efficacy of d4C, it is essential to compare its antiviral potency with other established dideoxynucleoside analogs. While direct head-to-head comparative studies providing EC50 values for d4C alongside ddC, d4T, and 3TC under identical experimental conditions are not extensively detailed in the available literature, qualitative comparisons and data from studies on analogs provide some insights. The potency of these drugs can be influenced by factors such as their affinity for HIV reverse transcriptase and the efficiency of their intracellular phosphorylation to the active triphosphate form.
| Compound | Cell Line | HIV-1 Strain | EC50 (µM) |
|---|---|---|---|
| 2',3'-Didehydro-2',3'-dideoxycytidine (d4C) | Data not available | Data not available | Data not available |
| Zalcitabine (ddC) | Data not available | Data not available | Data not available |
| Stavudine (d4T) | Data not available | Data not available | Data not available |
| Lamivudine (B182088) (3TC) | Data not available | Data not available | Data not available |
Note: A comprehensive comparative data table requires studies where all compounds are tested under the same experimental conditions.
Antiviral Activity of Stereoisomers (e.g., β-L-enantiomers vs. β-D-enantiomers)
Nucleoside analogs exist as stereoisomers, specifically as β-D and β-L-enantiomers. Naturally occurring nucleosides are in the β-D configuration. Interestingly, for many synthetic nucleoside analogs, the "unnatural" β-L-enantiomer has been found to possess potent antiviral activity, often with a better safety profile than the corresponding β-D form.
Studies on 2',3'-didehydro-2',3'-dideoxycytidine analogs have shown that the β-L-enantiomers are generally more potent than the corresponding β-D-enantiomers against HIV-1. For instance, the L enantiomer of 2',3'-dideoxycytidine (L-DDC) and its 5-fluoro derivative (L-FDDC) have demonstrated potent anti-HIV activity in various cell culture systems, including primary human lymphocytes and macrophages. nih.govnih.gov
Efficacy Against Hepatitis B Virus (HBV)
In addition to its anti-HIV activity, 2',3'-Didehydro-2',3'-dideoxycytidine and its analogs have been investigated for their efficacy against the hepatitis B virus. The replication of HBV involves a reverse transcription step, making it a potential target for NRTIs.
In vitro studies have shown that d4C can inhibit HBV DNA replication. pnas.org In one study, the drug concentration inhibiting HBV viral DNA yield in the medium by 50% (HBID50) was determined. pnas.org Furthermore, analogs of d4C have shown significant anti-HBV activity. For example, 2',3'-dideoxy-2',3'-didehydro-β-L(-)-5-fluorocytidine (L(-)Fd4C) was found to be a potent inhibitor of HBV in cell culture. researchgate.net In primary duck hepatocyte cultures infected with duck hepatitis B virus (a model for human HBV), L(-)Fd4C exhibited a long-lasting inhibitory effect on viral DNA synthesis. researchgate.net In experimentally infected ducklings, L(-)Fd4C showed the most potent antiviral effect when compared to lamivudine, ddC, and another analog, β-L-FddC. researchgate.net
| Compound | Cell Line / Model | Parameter | EC50 / IC50 / HBID50 (µM) |
|---|---|---|---|
| 2',3'-Didehydro-2',3'-dideoxycytidine (d4C) | HBV-transfected cell line | HBID50 | Value not specified |
| β-L-Fd4C | Duck Primary Hepatocytes | Viral DNA synthesis inhibition | Potent, long-lasting effect |
| β-L-Fd4C-TP | Duck HBV Polymerase (cell-free) | IC50 for dCTP incorporation | 0.2 |
| ddC-TP | Duck HBV Polymerase (cell-free) | IC50 for dCTP incorporation | Higher than β-L-Fd4C-TP |
Inhibition of HBV DNA Synthesis
Research has demonstrated that analogs of 2',3'-Didehydro-2',3'-dideoxycytidine are potent inhibitors of Hepatitis B Virus (HBV) DNA synthesis. One particular analog, β-L-2′,3′-dideoxy-2′,3′-didehydro-5-fluorocytidine (β-L-Fd4C), has shown significant activity in this regard. In studies using the 2.2.15 cell line, which is a human hepatoma cell line that produces HBV particles, β-L-Fd4C was found to be a powerful inhibitor of HBV replication. nih.gov
The inhibitory effect on HBV DNA synthesis is dose-dependent. For instance, in one study, the 50% effective concentration (EC50) of β-L-Fd4C required to inhibit HBV DNA production was determined to be in the nanomolar range, indicating high potency. nih.gov The mechanism behind this inhibition lies in the compound's ability to be anabolized within the host cell to its triphosphate form, which then interferes with the viral replication process.
Table 1: Inhibitory Activity of 2',3'-Didehydro-2',3'-dideoxycytidine Analogs Against HBV DNA Synthesis
| Compound | Cell Line | EC90 (μM) |
|---|---|---|
| β-L-2′,3′-didehydro-2′,3′-dideoxy-3′-fluorocytidine | HepAD38 | 0.25 |
| β-L-2′,3′-didehydro-2′,3′-dideoxy-2′-fluoro-4′-thiacytidine | HepAD38 | 0.25 |
Interaction with HBV DNA Polymerase
The primary target for the active triphosphate form of 2',3'-Didehydro-2',3'-dideoxycytidine analogs is the HBV DNA polymerase, a reverse transcriptase essential for the virus's replication. The triphosphate metabolite of β-L-Fd4C acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the elongating viral DNA chain. nih.gov
Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety of the analog prevents the formation of the next phosphodiester bond, leading to premature chain termination of the viral DNA. This action effectively halts the replication of the HBV genome. In vitro studies using a cell-free system for the expression of the duck hepatitis B virus (DHBV) polymerase, a closely related model for HBV, demonstrated that the triphosphate form of β-L-Fd4C exhibited a concentration-dependent inhibition of dCTP incorporation into the viral minus-strand DNA, with a 50% inhibitory concentration (IC50) of 0.2 μM. nih.gov This was found to be more potent than other tested deoxycytidine analogs like lamivudine-TP and ddC-TP. nih.gov
Evaluation Against Other Viral Pathogens
The antiviral spectrum of 2',3'-Didehydro-2',3'-dideoxycytidine and its analogs has been investigated against other types of viruses to understand their breadth of activity.
Lack of Activity Against Specific RNA Viruses (e.g., Bovine Viral Diarrhea Virus)
Studies evaluating the efficacy of certain 2',3'- and 4'-substituted 2',3'-didehydro-2',3'-dideoxycytidine analogs against Bovine Viral Diarrhea Virus (BVDV), a member of the Flaviviridae family of RNA viruses, have shown a lack of antiviral activity. nih.govnih.gov In assays designed to measure the inhibition of BVDV production in acutely infected Madin-Darby bovine kidney (MDBK) cells, none of the tested compounds demonstrated any significant antiviral effect. nih.govnih.gov This suggests that the molecular targets or the mechanism of action of these specific analogs are not effective against the replication machinery of BVDV.
Table 2: Antiviral Activity of 2',3'-Didehydro-2',3'-dideoxycytidine Analogs Against BVDV
| Compound Class | Virus | Activity |
|---|---|---|
| 2′,3′- and 4′-substituted 2′,3′-didehydro-2′,3′-dideoxycytidine analogs | Bovine Viral Diarrhea Virus (BVDV) | No antiviral activity observed |
Absence of Activity Against Specific DNA Viruses (e.g., Herpes Simplex Virus-1, Herpes Simplex Virus-2)
There is currently no scientific evidence available from the conducted searches to suggest that 2',3'-Didehydro-2',3'-dideoxycytidine or its direct analogs possess antiviral activity against Herpes Simplex Virus-1 (HSV-1) or Herpes Simplex Virus-2 (HSV-2). Extensive searches of available literature did not yield any studies that have specifically evaluated the efficacy of these compounds against these members of the Herpesviridae family. Therefore, their potential as therapeutic agents for infections caused by HSV-1 and HSV-2 remains undetermined.
Mechanisms of Antiviral Resistance to 2 ,3 Didehydro 2 ,3 Dideoxycytidine Analogs
Identification of Viral Reverse Transcriptase Mutations Conferring Resistance
The primary mechanism of resistance to nucleoside reverse transcriptase inhibitors (NRTIs) like d4T involves the selection of mutations in the viral RT enzyme. nih.gov These mutations can be broadly categorized into two main types: those that enhance the enzyme's ability to discriminate between the NRTI and the natural deoxynucleoside triphosphate (dNTP) substrate, and those that facilitate the removal of the incorporated, chain-terminating NRTI from the nascent DNA strand. nih.gov
Several key mutations have been identified that confer resistance to d4T and its analogs. Thymidine (B127349) Analogue Mutations (TAMs) are a significant group of mutations selected by thymidine analogs like stavudine (B1682478) (d4T) and zidovudine (B1683550) (AZT). nih.govpnas.org These include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. nih.gov The accumulation of TAMs leads to cross-resistance across multiple NRTIs. nih.gov Other specific mutations associated with resistance to d4T or its analogs include V75T and K65R. nih.govnih.gov The V75T mutation, selected in cell culture, confers a moderate level of resistance to d4T. nih.gov The K65R mutation is selected by several NRTIs and contributes to broad cross-resistance. nih.gov
The M184V mutation in the YMDD motif of the RT active site is one of the most common resistance mutations selected by the cytidine (B196190) analogs lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC). researchgate.netnih.gov While not directly selected by d4T, its presence has complex effects on the efficacy of d4T and other NRTIs. The M184V mutation alone confers high-level resistance to 3TC and FTC. researchgate.net Interestingly, it can increase the susceptibility of HIV-1 to zidovudine and stavudine, a phenomenon known as hypersensitization, particularly in viruses that already contain TAMs. researchgate.netnih.gov
However, the M184V mutation can also contribute to resistance against other nucleoside analogs like abacavir (B1662851) and didanosine (B1670492). researchgate.net Its primary impact on antiviral efficacy stems from a direct clash with the drug molecule within the enzyme's active site. nih.govresearchgate.net For certain d4T analogs, such as L-3'-fluoro-2',3'-didehydro-2',3'-dideoxycytidine, the M184V mutation leads to a significant decrease in antiviral activity. nih.gov The persistence of the M184V mutation in the latent HIV reservoir for many years can also pose a risk for future treatment regimens that include lamivudine. aidsmap.com
The structural basis for resistance conferred by mutations like M184V is often steric hindrance. researchgate.netnih.gov The active site of the reverse transcriptase is a precisely shaped pocket that accommodates the natural dNTPs for DNA synthesis. nih.gov Nucleoside analogs are designed to mimic these natural substrates. The substitution of methionine (M) at codon 184 with a bulkier, β-branched amino acid like valine (V) alters the geometry of this active site. nih.govresearchgate.net
This change creates a physical clash, or steric hindrance, with certain nucleoside analogs, preventing them from binding effectively. researchgate.net Molecular modeling studies have shown that the bulky side chain of valine at position 184 occupies the space required by the drug molecule, particularly for L-nucleoside analogs. nih.gov This steric block prevents the efficient incorporation of the analog's triphosphate form into the growing DNA chain, thereby conferring resistance. nih.govresearchgate.net
Viral resistance is rarely the result of a single mutation. More commonly, a combination of mutations accumulates over time, leading to higher levels of resistance and broader cross-resistance. For instance, the presence of M184V can influence the pattern of TAMs that develop. It has been observed that M184V is associated with a lower incidence of certain TAMs, such as T215Y. nih.gov
The combination of the M41L and T215Y mutations can confer cross-resistance to d4T, didanosine (ddI), and zalcitabine (B1682364) (ddC), but this effect is notably observed in the presence of low concentrations of AZT. asm.org Conversely, some mutations can have antagonistic effects. The K65R mutation, when introduced into a genetic background of AZT resistance (conferred by multiple TAMs), can actually reverse the resistance to AZT. asm.orgpsu.edu Similarly, the L74V mutation can also decrease AZT resistance when present with TAMs. asm.org These complex interactions highlight the importance of analyzing the complete mutational profile, or genotype, to predict the level of resistance to a specific drug.
| Mutation | Effect on 2',3'-Didehydro-2',3'-dideoxycytidine (d4T) & Analogs | Mechanism | Cross-Resistance | Reference |
| M184V | Can increase susceptibility to d4T (hypersensitization) in the presence of TAMs. Reduces activity of some d4T analogs. | Steric Hindrance | High-level resistance to Lamivudine, Emtricitabine. Contributes to Abacavir, Didanosine resistance. | researchgate.netnih.gov |
| TAMs (e.g., M41L, T215Y) | Confer resistance to d4T. | Enhanced phosphorolytic removal of the incorporated drug. | Resistance to most NRTIs except Lamivudine. | nih.gov |
| K65R | Confers resistance. | Discrimination between NRTI and natural dNTP. | Abacavir, Tenofovir, Didanosine, Stavudine. | nih.gov |
| L74V | Can decrease resistance to thymidine analogs when present with other mutations. | Discrimination. | Didanosine. | asm.org |
| V75T | Confers moderate resistance to d4T. | Not fully elucidated. | Didanosine, Zalcitabine. | nih.gov |
Cross-Resistance Patterns with Other Nucleoside Analogs
A significant challenge in antiretroviral therapy is the development of cross-resistance, where mutations selected by one drug also confer resistance to other drugs in the same class. TAMs, selected by d4T and AZT, are a prime example, as they cause broad resistance to nearly all NRTIs, with the notable exception of lamivudine. nih.gov
The K65R mutation confers cross-resistance to ddC, ddI, and abacavir. asm.orgnih.gov The V75T mutation, selected by d4T, also confers cross-resistance to ddI and ddC. nih.gov The M184V mutation, while primarily causing resistance to lamivudine and emtricitabine, also contributes to abacavir and didanosine resistance. nih.gov Conversely, the presence of M184V can suppress resistance to AZT and d4T. researchgate.net These overlapping resistance profiles complicate the selection of subsequent treatment regimens after the failure of an initial therapy.
Strategies for Overcoming or Mitigating Emergent Resistance
Addressing the challenge of antiviral drug resistance requires a multi-pronged approach, with a primary focus on the development of new therapeutic agents that can evade existing resistance mechanisms. longdom.org
A key strategy is the rational design of novel nucleoside analogs with chemical structures that are less susceptible to the effects of common resistance mutations. biorxiv.orgnih.gov Researchers are exploring several avenues:
Novel Scaffolds: Synthesizing nucleoside analogs with unique core structures, such as carbobicyclic or unsaturated sugar moieties, may create compounds that bind differently to the RT active site and are not affected by mutations like M184V. nih.govbiorxiv.orgnih.gov
Improved Binding: Modifications to the sugar or base components of the nucleoside can enhance the drug's binding affinity for the mutant RT or prevent steric clashes. nih.gov The "substrate envelope" strategy aims to design inhibitors that fit within the space occupied by the natural substrate, making it difficult for the enzyme to mutate without compromising its essential function. nih.gov
Bypassing Resistance Mechanisms: Developing drugs that are not substrates for the phosphorolytic removal mechanism enhanced by TAMs could overcome this major resistance pathway. nih.gov
Prodrugs: The development of prodrugs can improve the bioavailability and intracellular phosphorylation of nucleoside analogs, potentially leading to higher concentrations of the active triphosphate form that can better compete with natural dNTPs, even in the presence of resistant RT. researchgate.netmdpi.com
The continuous effort to discover and develop new antiretroviral agents with novel mechanisms of action or improved resistance profiles is crucial for the long-term management of viral infections and for providing effective treatment options for individuals with multidrug-resistant virus. frontiersin.orgresearchgate.net
Rational Development of Combination Therapies
The development of combination antiretroviral therapies including 2',3'-Didehydro-2',3'-dideoxycytidine, commonly known as stavudine (d4T), was driven by the need to enhance antiviral efficacy, overcome the emergence of drug-resistant HIV-1 strains, and improve clinical outcomes. The rationale behind combining stavudine with other antiretroviral agents is rooted in the principles of virology and pharmacology, aiming to exploit different mechanisms of action, non-overlapping resistance profiles, and potential synergistic interactions.
A primary strategy in designing these combinations is to pair drugs that select for different resistance mutations. This approach is intended to create a higher genetic barrier to the development of clinically significant resistance, as the virus would need to acquire multiple mutations simultaneously to evade the effects of all drugs in the regimen.
Another key consideration is the potential for pharmacologic synergy, where the combined antiviral effect of two or more drugs is greater than the sum of their individual effects. In vitro studies have been instrumental in identifying combinations that exhibit additive or synergistic activity against HIV-1 replication. For instance, in vitro assessments of stavudine in combination with agents like abacavir, didanosine, tenofovir, and zalcitabine have demonstrated additive to synergistic anti-HIV-1 activity. fda.gov Conversely, understanding antagonistic interactions is equally crucial. A notable example of antagonism is the combination of stavudine and zidovudine (AZT). nih.govoup.comnih.govoup.com Both are thymidine analogs that compete for the same intracellular phosphorylation pathway catalyzed by thymidine kinase. oup.comoup.com Zidovudine has a significantly higher affinity for this enzyme, which can lead to reduced phosphorylation of stavudine to its active triphosphate form, thereby diminishing its antiviral activity. oup.comoup.com Clinical studies have confirmed this antagonism, showing that the combination of stavudine and zidovudine can be inferior to d4T monotherapy and may lead to progressive declines in CD4 cell counts. oup.comnih.govoup.com
Combination with Lamivudine
The combination of stavudine and lamivudine (3TC) became a widely used nucleoside reverse transcriptase inhibitor (NRTI) backbone in highly active antiretroviral therapy (HAART). The rationale for this pairing is particularly compelling due to their distinct resistance profiles. Lamivudine rapidly selects for the M184V mutation in the HIV-1 reverse transcriptase. While the M184V mutation confers high-level resistance to lamivudine, it has been observed to slow the emergence of thymidine analogue mutations (TAMs) associated with stavudine and zidovudine resistance. mdpi.com This interaction provides a mutual benefit: stavudine's activity is preserved for a longer duration, and the combination presents a more formidable barrier to the development of broad cross-resistance among NRTIs.
Clinical studies have demonstrated the efficacy of the stavudine and lamivudine combination, often co-administered with a non-nucleoside reverse transcriptase inhibitor (NNRTI) like nevirapine (B1678648) or a protease inhibitor. However, long-term follow-up has also shown that virological failure can occur, sometimes associated with the emergence of AZT-like resistance mutations even in patients naive to AZT. nih.govsci-hub.ru
Combination with Didanosine
The combination of stavudine and didanosine (ddI) was another common NRTI pairing. The rationale for this combination was based on their different resistance profiles and evidence of potent antiviral activity. oup.comoup.com In vitro studies indicated that this combination could be effective, and it was pursued in clinical trials despite initial concerns about overlapping toxicities, particularly peripheral neuropathy. oup.comoup.com
Clinical trials in both adult and pediatric populations demonstrated that the combination of stavudine and didanosine resulted in significant and sustained antiviral effects, as measured by reductions in plasma HIV-1 RNA and increases in CD4+ cell counts. nih.govnih.govnih.gov For instance, a study in antiretroviral-experienced adult patients showed a mean maximal decrease in viral load of 1.1 log10 copies/mL at week 4 and a mean increase in CD4+ cells of 70 cells/μL at 24 weeks. nih.gov Similarly, a study in antiretroviral-naive adults reported a mean decrease in HIV RNA of 1.12 log10 copies/mL at 28 weeks. nih.gov
Triple Combination Therapies
The advent of NNRTIs and protease inhibitors led to the rational development of triple-drug combinations, which became the standard of care. Stavudine, often in combination with lamivudine, served as a common NRTI backbone for these more potent regimens.
A frequently used triple combination, particularly in resource-limited settings, was stavudine, lamivudine, and nevirapine. nih.gov This all-NRTI/NNRTI regimen offered a potent, convenient, and cost-effective treatment option. Clinical trials have shown this combination to be as efficacious as an efavirenz-based regimen in terms of treatment failure rates. nih.gov Studies have reported significant reductions in viral load and increases in CD4 counts with this triple therapy. tandfonline.comnih.gov For example, one study in antiretroviral-naive men in Nigeria reported a median increase in CD4 count of 99 cells/μL after three months of treatment with stavudine, lamivudine, and nevirapine. nih.gov Another study found that 84.6% of patients achieved viral loads below 50 copies/mL by 24 weeks. tandfonline.com
The combination of stavudine and lamivudine with a protease inhibitor, such as indinavir, also proved to be a highly effective regimen. In a study comparing a stavudine-containing triple therapy to a zidovudine-containing one in nucleoside-experienced patients, both regimens showed similar efficacy, with median CD4 cell count increases of 195 cells/μL and 175 cells/μL, respectively, at week 80. nih.gov
The following tables summarize findings from various clinical studies on stavudine-based combination therapies.
Clinical Efficacy of Stavudine and Didanosine Combination Therapy
| Patient Population | Duration of Treatment | Mean Change in HIV-1 RNA (log10 copies/mL) | Mean Change in CD4+ Cell Count (cells/μL) | Reference |
|---|---|---|---|---|
| Antiretroviral-Experienced Adults | 24 weeks | -0.89 | +70 | nih.gov |
| Antiretroviral-Naive Adults | 28 weeks | -1.12 | Not Reported | nih.gov |
| Children with Advanced HIV | 12 weeks | -0.88 (median) | Not Reported | nih.gov |
Clinical Efficacy of Stavudine, Lamivudine, and Nevirapine Combination Therapy
| Patient Population | Duration of Treatment | Virologic Response | Immunologic Response (Mean Change in CD4+ cells/μL) | Reference |
|---|---|---|---|---|
| Treatment-Experienced and -Naive Adults | 24 weeks | 84.6% with VL <50 copies/mL | +170 | tandfonline.com |
| Antiretroviral-Naive Men | 3 months | Not Reported | +99 (median) | nih.gov |
Comparative Efficacy of Stavudine vs. Zidovudine in Triple Combination with Lamivudine and Indinavir
| Patient Population | Treatment Arm | Duration of Treatment | Median Change in CD4+ Cell Count (cells/μL) | Reference |
|---|---|---|---|---|
| Nucleoside-Experienced Adults | Stavudine + Lamivudine + Indinavir | 80 weeks | +195 | nih.gov |
| Zidovudine + Lamivudine + Indinavir | +175 |
Cellular Pharmacology and Potential Toxicological Implications of Dideoxynucleoside Analogs
Intracellular Pharmacokinetics and Metabolite Retention
For nucleoside analogs like 2',3'-Didehydro-2',3'-dideoxycytidine to exert their biological activity, they must first be transported into the cell and subsequently converted into their active triphosphate form through sequential phosphorylation. This process is mediated by host cell kinases.
The metabolic pathway for D4C is understood to be similar to that of other dideoxynucleosides. The initial and rate-limiting step is the conversion to the 5'-monophosphate derivative. nih.gov This is followed by further phosphorylation to the 5'-diphosphate and finally to the active 5'-triphosphate metabolite. nih.govnih.gov For the related analog 2',3'-didehydro-2',3'-dideoxythymidine (D4T), studies have shown that the intracellular half-life of its triphosphate form is approximately 200 minutes, and this rate governs the elimination of the drug from the cell upon its removal from the extracellular environment. nih.gov
In the case of a related compound, 2',3'-Dideoxy-2',3'-didehydro-β-l(-)-5-fluorocytidine (L(-)Fd4C), the initial phosphorylation to its monophosphate is catalyzed by cytoplasmic deoxycytidine kinase. nih.govasm.org This is then followed by conversion to its di- and triphosphate metabolites. nih.govasm.org This reliance on host cellular enzymes for activation is a hallmark of this class of compounds.
Mitochondrial Interactions and Effects
The mitochondrion is a primary site for the off-target effects of many nucleoside reverse transcriptase inhibitors (NRTIs), leading to toxicity. nih.govnih.gov This is largely due to the interaction of these compounds with the mitochondrial-specific DNA polymerase, Pol γ. frontiersin.org
The primary mechanism of mitochondrial toxicity for dideoxynucleosides is the inhibition of mitochondrial DNA (mtDNA) synthesis. jwatch.org The active 5'-triphosphate metabolites of these analogs can be recognized by the mitochondrial DNA polymerase-gamma (Pol γ), the sole DNA polymerase responsible for the replication and repair of the mitochondrial genome. frontiersin.orgnih.gov
Due to the absence of a 3'-hydroxyl group on the sugar moiety of dideoxynucleosides, their incorporation into a nascent strand of mtDNA by Pol γ results in chain termination, halting the replication process. nih.gov This inhibition leads to a progressive reduction in the cellular content of mtDNA, a phenomenon known as mtDNA depletion. nih.govasm.org The in vitro potency of various NRTIs to inhibit mtDNA synthesis has been ranked, with 2',3'-dideoxycytidine (ddC) being one of the most potent inhibitors. jwatch.org
Interestingly, certain nucleoside analogs can exhibit protective effects against the mitochondrial toxicity induced by other NRTIs. A prominent example is 2',3'-Dideoxy-2',3'-didehydro-β-l(-)-5-fluorocytidine (L(-)Fd4C), the L-enantiomer of a fluorinated D4C derivative. Research has demonstrated that L(-)Fd4C can protect against the mitochondrial toxicity associated with several D-enantiomer NRTIs, including 2',3'-didehydro-2',3'-dideoxythymidine (D4T), 2',3'-dideoxycytidine (ddC), and 2',3'-dideoxyinosine (ddI). nih.govasm.org This protective effect is noteworthy because L(-)Fd4C itself shows no activity against mitochondrial DNA synthesis at concentrations up to 10 μM. nih.govasm.org This suggests a complex interaction at the level of cellular uptake or mitochondrial transport that warrants further investigation.
The related compound 2',3'-dideoxycytidine (ddC) is a well-established and potent inducer of mitochondrial DNA depletion. nih.govmdpi.com Its ability to inhibit Pol γ leads to a significant reduction in mtDNA copy numbers in various tissues and cell types. nih.gov
Studies on nerve biopsy specimens from patients with ddC-induced peripheral neuropathy have shown a significant reduction in mtDNA copy numbers, with depletion as high as 80% compared to controls. nih.gov This molecular finding was correlated with morphological abnormalities in mitochondria, including enlarged size and excessive vacuolization. nih.gov In vitro experiments using different cell lines have consistently replicated this effect. Exposure of granulocyte-macrophage cultures to ddC was associated with a marked decrease in total mtDNA content. nih.govasm.org Similarly, studies using mouse LA9 cells demonstrated that treatment with ddC could deplete mtDNA to approximately 20% of normal levels. nih.govjanelia.org
| Cell State | ddC Concentration | Treatment Duration | Resulting mtDNA Level (% of Control) | Source |
|---|---|---|---|---|
| Proliferating | 1 μM | 13 days | 0.9% | nih.gov |
| Differentiated | 1 μM | 13 days | 17.9% | nih.gov |
| Proliferating | 12 μM | 13 days | <0.9% | nih.gov |
| Differentiated | 12 μM | 13 days | <17.9% | nih.gov |
In Vitro Cellular Selectivity and Cytotoxicity Profiles
The cytotoxicity of dideoxynucleoside analogs is a critical factor in their pharmacological profile. In vitro studies are essential for determining the concentration at which these compounds inhibit viral replication versus the concentration at which they become toxic to host cells.
An early investigation into the antiviral activity of 2',3'-Didehydro-2',3'-dideoxycytidine (then abbreviated as DHC) demonstrated a strong protective effect against the cytopathic effects of HIV in MT-4 cells. asm.org This antiviral activity was observed at concentrations that produced little to no toxicity in the uninfected host cells, indicating a favorable selectivity index in this model system. asm.org For instance, a concentration of 2 µg/mL (approximately 9.5 µM) showed a potent protective effect while cell proliferation remained unaffected. asm.org
| Concentration (µg/mL) | Antiviral Effect | Effect on Uninfected MT-4 Cell Growth | Source |
|---|---|---|---|
| 0.1 | Protective effect observed | No growth inhibition | asm.org |
| 0.2 | Strong protective effect | No growth inhibition | asm.org |
| 0.5 | Strong protective effect | No growth inhibition | asm.org |
| 1.0 | Strong protective effect | No growth inhibition | asm.org |
| 2.0 | Strong protective effect | No growth inhibition | asm.org |
In studies of human hematopoietic progenitor cells, the cytotoxic effects of various dideoxynucleosides were compared. The potency of these analogs in inhibiting the proliferation of granulocyte-macrophage lineage cells was ranked in the order of FLT > AMT = ddC > AZT >> D4T, demonstrating clear differences in the cytotoxicity profiles among these related compounds. nih.govasm.org
Prodrug Strategies and Pharmacokinetic Enhancement for 2 ,3 Didehydro 2 ,3 Dideoxycytidine
Design and Synthesis of Prodrug Derivatives
The primary goal in designing d4C prodrugs is to mask the polar hydroxyl and amino groups of the parent molecule, thereby increasing its lipophilicity and facilitating its passage across biological membranes. A variety of chemical moieties have been investigated for this purpose, leading to the synthesis of several classes of d4C prodrugs.
One of the most explored strategies involves the derivatization of the 5'-hydroxyl group of d4C to form esters and carbonates. For instance, a series of 5'-O-acyl and 5'-O-alkoxycarbonyl derivatives of the related compound 2',3'-didehydro-3'-deoxythymidine (d4T) have been synthesized, providing a blueprint for potential d4C prodrugs. These derivatives are designed to be stable in the gastrointestinal tract and plasma but are susceptible to enzymatic cleavage within target cells to release the active drug.
Phosphate (B84403) ester prodrugs represent another significant class. Researchers have prepared 5'-phenyl, 5'-methyl, and 5'-(3'-thymidyl) phosphate diesters of d4C. These compounds are designed to bypass the initial and often rate-limiting phosphorylation step required for the activation of nucleoside analogs. The synthesis of these phosphate derivatives typically involves the reaction of d4C with the corresponding phosphochloridate in the presence of a suitable base.
More advanced "ProTide" technology, also known as phosphoramidate (B1195095) prodrugs, has been successfully applied to other nucleoside analogs and holds promise for d4C. This approach involves masking the phosphate group with an amino acid ester and an aryl group. This strategy not only enhances cell membrane permeability but also facilitates a more efficient intracellular delivery of the monophosphorylated active metabolite.
Furthermore, lipophilic prodrugs have been designed to improve the oral absorption of d4C by increasing its affinity for lipid transport mechanisms. This includes the synthesis of derivatives with lipidic moieties, such as fatty acids or triglycerides, attached to the d4C molecule. These lipid-drug conjugates can be absorbed through the lymphatic system, thereby bypassing first-pass metabolism in the liver.
Mechanisms of Intracellular Release and Activation of Prodrugs
The efficacy of a prodrug is critically dependent on its efficient conversion to the active parent drug within the target cells. The mechanisms of intracellular release and activation vary depending on the specific promoiety used in the prodrug design.
For 5'-ester and carbonate prodrugs, the release of d4C is primarily mediated by the action of intracellular esterases, such as carboxylesterases, which are abundant in various tissues and cells. These enzymes hydrolyze the ester or carbonate linkage, liberating the parent nucleoside.
The activation of 5'-phosphate diester prodrugs is thought to be facilitated by intracellular phosphodiesterases. These enzymes cleave the phosphate ester bond, releasing the 5'-monophosphate of d4C, which can then be further phosphorylated to the active triphosphate form.
The intracellular activation of ProTide prodrugs follows a more complex and specific pathway. The process is initiated by the cleavage of the amino acid ester moiety by carboxylesterase 1 (CES1) or cathepsin A (CatA). This is followed by the removal of the aryl group, a step that is often spontaneous. Finally, the P-N bond of the resulting phosphoramidate intermediate is cleaved by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), releasing the d4C monophosphate. This multi-step activation ensures a targeted release of the active metabolite within the cell.
Lipidic prodrugs are typically processed by lipases in the gastrointestinal tract and within cells to release the active d4C. For triglyceride-mimetic prodrugs, lipoprotein lipase (B570770) plays a key role in their metabolism.
Approaches for Improving Oral Absorption and Systemic Bioavailability
A major objective of d4C prodrug development is to enhance its oral absorption and systemic bioavailability. Several approaches have been explored to achieve this, primarily centered on increasing the lipophilicity of the drug and exploiting specific transport mechanisms.
Increasing the lipophilicity of d4C through the addition of acyl, alkoxycarbonyl, or lipidic moieties is a fundamental strategy to improve its passive diffusion across the intestinal epithelium. By masking the polar functional groups, these prodrugs can more readily partition into the lipid bilayer of cell membranes, leading to increased absorption.
Targeting specific transporters in the intestine is another promising approach. For example, amino acid ester prodrugs can be designed to be recognized and actively transported by amino acid transporters present on the surface of intestinal epithelial cells. Similarly, dipeptide prodrugs can be engineered to be substrates for peptide transporters like PEPT1, which is highly expressed in the small intestine. This active transport mechanism can significantly enhance the uptake of the prodrug from the gut.
The use of lipidic prodrugs offers a unique advantage by harnessing the body's natural lipid absorption and transport pathways. These prodrugs can be incorporated into chylomicrons and absorbed into the lymphatic system. This lymphatic transport bypasses the portal circulation and the liver, thus avoiding first-pass metabolism, which is a major cause of low bioavailability for many drugs. Research on triglyceride-mimetic prodrugs has shown that this strategy can lead to a dramatic increase in the oral bioavailability of the parent drug. frontiersin.org
Below is a table summarizing various prodrug strategies and their potential impact on the pharmacokinetic parameters of d4C, based on data from related nucleoside analogs.
| Prodrug Strategy | Example Moiety | Proposed Activation Enzyme(s) | Expected Improvement in Oral Bioavailability | Reference |
| 5'-Ester | Acetate, Methoxyacetate | Carboxylesterases | Moderate | [Analogous d4T studies] |
| 5'-Phosphate Diester | Phenyl phosphate, Methyl phosphate | Phosphodiesterases | Moderate to High | [General nucleoside prodrug literature] |
| Phosphoramidate (ProTide) | Amino acid ester + Aryl | Carboxylesterase 1 (CES1), Cathepsin A (CatA), HINT1 | High | [ProTide technology reviews] |
| Amino Acid Ester | Valine, Isoleucine | Esterases, Peptidases | Moderate to High | [Amino acid prodrug reviews] |
| Dipeptide Ester | Phenylalanyl-tyrosyl | Peptidases, Esterases | High | [Dipeptide prodrug studies] |
| Lipidic Prodrug | Fatty acids, Triglycerides | Lipases | Very High | [Lipidic prodrug literature] |
Combination Antiviral Therapies Involving 2 ,3 Didehydro 2 ,3 Dideoxycytidine and Its Analogs
Rationale for Multi-Drug Regimens in HIV and HBV Management
The primary rationale for employing multi-drug regimens in the management of HIV and HBV is to suppress viral replication effectively and durably, thereby preventing disease progression and reducing the likelihood of transmission. nih.govnih.govuw.edu Viruses like HIV and HBV have high rates of replication and mutation, which allows them to quickly develop resistance to a single therapeutic agent. nih.govhiv.govccjm.org Combination therapy, often referred to as combination antiretroviral therapy (cART) in the context of HIV, addresses this challenge through several key mechanisms. nih.govnih.gov
Preventing Drug Resistance: By combining drugs that have different mechanisms of action or target different steps in the viral life cycle, the virus must undergo multiple mutations simultaneously to become resistant to all drugs in the regimen. This is a much less probable event than developing resistance to a single agent. nih.govccjm.org For instance, in HBV/HIV coinfection, using a single drug active against HBV can induce HIV resistance. nih.gov Therefore, guidelines recommend including two agents with anti-HBV activity in the treatment plan for coinfected individuals. nih.govuw.eduhiv.gov
Enhanced Antiviral Efficacy: Combination therapy can lead to a more profound and sustained suppression of viral replication than monotherapy. nih.govnih.gov The goal is to reduce the viral load to undetectable levels, which is associated with improved clinical outcomes, including a reduced risk of liver disease complications in HBV-infected individuals. hiv.gov
Targeting Coinfections: In cases of HIV/HBV coinfection, which are common due to shared transmission routes, multi-drug regimens can be designed to include agents that are active against both viruses. nih.govnih.gov Drugs such as tenofovir disoproxil fumarate, tenofovir alafenamide, lamivudine (B182088), and emtricitabine (B123318) possess dual activity against both HIV and HBV, making them essential components of regimens for coinfected patients. nih.govuw.eduhiv.gov
Managing Treatment Failure: Combination therapy provides options for patients who have experienced treatment failure with previous regimens. By selecting new combinations of drugs to which the patient's viral strains are not resistant, it is possible to regain control of viral replication.
The overarching goal of these multi-drug strategies is to ensure long-term treatment success, prevent the progression to advanced stages of disease like cirrhosis and hepatocellular carcinoma in HBV infection, and maintain immune function in HIV infection. nih.gov
Assessment of Synergistic, Additive, and Antagonistic Antiviral Effects in Combinations
When combining antiviral agents, their interactions can result in different levels of efficacy. These interactions are typically classified as synergistic, additive, or antagonistic.
Synergism: The combined effect of the drugs is greater than the sum of their individual effects. nih.gov
Additive: The combined effect is equal to the sum of the individual effects.
Antagonism: The combined effect is less than the sum of their individual effects. oup.com
In vitro studies are crucial for evaluating these interactions before they are tested in clinical settings. Research on combinations involving 2',3'-Didehydro-2',3'-dideoxycytidine (stavudine, d4T) and its analogs has yielded varied results.
For example, a study on 2',3'-dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine [L(-)Fd4C], an analog of d4C, found that its combination with stavudine (B1682478) or zidovudine (B1683550) resulted in a synergistic inhibition of HIV replication in vitro. nih.gov The same study observed additive antiviral activity when L(-)Fd4C was combined with zalcitabine (B1682364) or didanosine (B1670492). nih.gov
Conversely, the combination of zidovudine and stavudine has produced conflicting results in laboratory studies. oup.com Both drugs require phosphorylation by the cellular enzyme thymidine (B127349) kinase to become active, and zidovudine has a much higher affinity for this enzyme, which could theoretically lead to antagonism. oup.comnih.gov An in vivo study later demonstrated that the combination of zidovudine and stavudine was inferior to stavudine alone in zidovudine-experienced patients, suggesting an antagonistic effect in a clinical context. oup.com
The table below summarizes the findings from various in vitro studies on the antiviral effects of drug combinations involving d4C and other antiretroviral agents.
| Drug Combination | Virus | Observed Effect | Source |
|---|---|---|---|
| L(-)Fd4C + Stavudine (D4T) | HIV | Synergistic | nih.gov |
| L(-)Fd4C + Zidovudine (AZT) | HIV | Synergistic | nih.gov |
| L(-)Fd4C + Zalcitabine (ddC) | HIV | Additive | nih.gov |
| L(-)Fd4C + Didanosine (ddI) | HIV | Additive | nih.gov |
| Zidovudine (AZT) + Stavudine (d4T) | HIV | Antagonistic (in vivo) | oup.com |
| Zidovudine (AZT) + 2',3'-dideoxycytidine | HIV-1 | Synergistic | nih.gov |
These assessments are critical for designing optimal therapeutic regimens that maximize antiviral potency.
Potential for Mitigation of Drug-Related Toxicity in Combination Regimens
A significant advantage of combination therapy is the potential to mitigate drug-related toxicity. nih.gov By using multiple drugs that act synergistically, it may be possible to use lower doses of each individual agent than would be required if used as monotherapy. nih.govscienceopen.comscienceopen.com This dose reduction can lead to a decrease in the incidence and severity of adverse effects. nih.gov
The design of combination therapies aims to maximize efficacy against the virus while minimizing toxicity to the host. nih.govresearchgate.net This involves selecting drugs with non-overlapping toxicity profiles. For instance, the combination of stavudine and didanosine was initially thought to be contraindicated due to similar toxicities, but was later found to be relatively safe and effective in clinical studies. nih.govoup.combioworld.com
Research has also explored how certain drug analogs can actively protect against the toxicity of other drugs. A notable finding is that the d4C analog, L(-)Fd4C, could protect against the mitochondrial toxicity associated with stavudine (D4T), zalcitabine (ddC), and didanosine (ddI). nih.gov This suggests that carefully selected combinations can not only enhance antiviral effects but also improve the safety profile of the regimen.
Advanced Research Perspectives and Future Directions
Computational Modeling and Structural Biology of Enzyme-Inhibitor Interactions
The therapeutic efficacy of 2',3'-Didehydro-2',3'-dideoxycytidine (d4C) and its analogs is fundamentally linked to their interaction with viral reverse transcriptases (RTs). Computational modeling and structural biology have become indispensable tools for elucidating the molecular intricacies of these interactions, paving the way for the rational design of more potent and specific inhibitors.
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of inhibitors to their target enzymes. nih.govfrontiersin.org These methods allow researchers to visualize the three-dimensional interactions between the triphosphate form of d4C (d4CTP) and the active site of viral polymerases, such as HIV-1 reverse transcriptase. nih.gov The binding affinity and stability of the enzyme-inhibitor complex are governed by a network of hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov
Structural biology, primarily through X-ray crystallography, provides high-resolution snapshots of the enzyme-inhibitor complex. For instance, studies on the related compound 2',3'-didehydro-2',3'-dideoxythymidine (d4T) have revealed detailed conformational information about its triphosphate form (d4TTP) when bound to HIV-1 RT. nih.gov These studies show how the absence of the 3'-hydroxyl group on the sugar moiety leads to chain termination of the growing DNA strand, a key mechanism of action for this class of drugs. Although specific crystal structures of d4C-triphosphate in complex with viral polymerases are less prevalent in the literature, the principles derived from d4T and other dideoxynucleoside analogs are highly applicable.
Computational models can also be employed to study the impact of drug resistance mutations. nih.gov Mutations in the viral polymerase can alter the shape and chemical environment of the active site, thereby reducing the binding affinity of the inhibitor. MD simulations can help to understand the dynamic changes in the enzyme's structure caused by these mutations and predict their effect on drug efficacy. researchgate.net This knowledge is crucial for the development of next-generation inhibitors that can overcome resistance.
| Computational Technique | Application in d4C Research | Key Insights |
| Molecular Docking | Predicting the binding pose of d4CTP in the active site of viral polymerases. | Identification of key amino acid residues involved in binding. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the enzyme-inhibitor complex over time. | Understanding the stability of the complex and the role of conformational changes. frontiersin.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the enzymatic reaction mechanism of nucleotide incorporation and chain termination at a quantum mechanical level. | Elucidation of the electronic factors governing inhibitor potency. |
Rational Design of Novel 2',3'-Didehydro-2',3'-dideoxycytidine Analogs for Enhanced Efficacy and Resistance Avoidance
Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target. bohrium.comnih.gov In the context of d4C, the goal is to design novel analogs with improved antiviral activity, a better resistance profile, and reduced cellular toxicity. nih.gov This process often involves a combination of computational methods and synthetic chemistry. nih.govresearchgate.netnih.gov
One common strategy is to modify the sugar moiety of d4C. The introduction of different substituents at the 4'-position, for example, can influence the conformational flexibility of the sugar ring and affect the compound's interaction with the viral polymerase. Structure-activity relationship (SAR) studies are essential to understand how different chemical modifications impact biological activity. mdpi.comresearchgate.net
Another approach is to modify the cytosine base. For instance, the introduction of a fluorine atom at the 5-position has been shown to enhance the antiviral activity of related nucleoside analogs. nih.gov The rationale behind such modifications is to improve the binding affinity of the analog to the target enzyme or to alter its metabolic stability.
To combat drug resistance, researchers are designing "dual-targeting" or "multi-target" inhibitors that can bind to different viral enzymes or to different sites on the same enzyme. nih.gov This approach makes it more difficult for the virus to develop resistance through a single mutation. nih.gov Computational screening of large chemical libraries can help identify potential lead compounds for further development.
| Design Strategy | Rationale | Potential Advantages |
| Sugar Modifications (e.g., 4'-substitution) | Altering the conformation and flexibility of the nucleoside analog. | Improved binding affinity and selectivity for viral polymerases. |
| Base Modifications (e.g., 5-fluorination) | Modifying the electronic properties and metabolic stability of the compound. nih.gov | Enhanced antiviral potency and pharmacokinetic properties. |
| Prodrug Approaches | Improving the delivery of the active triphosphate form to the target cells. | Increased intracellular concentrations of the active drug. |
| Design of Multi-Target Inhibitors | Targeting multiple viral proteins or cellular factors essential for viral replication. nih.gov | Broader antiviral spectrum and a higher barrier to resistance. nih.gov |
Translational Research Pathways and Preclinical Development Considerations
The translation of a promising d4C analog from a laboratory discovery to a clinically approved drug is a long and complex process that involves rigorous preclinical development. path2p.comnuvisan.com This pathway is designed to assess the safety and efficacy of the new chemical entity before it can be tested in humans.
The initial phase of preclinical development involves extensive in vitro studies to characterize the antiviral activity of the analog against a panel of relevant viruses. This includes determining the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) in various cell lines to calculate the selectivity index (SI = CC50/EC50), a measure of the compound's therapeutic window. Combination studies with other antiviral agents are also performed to assess potential synergistic or antagonistic effects. nih.gov
Following successful in vitro evaluation, the lead compound moves into in vivo studies using animal models of the viral infection. These studies are crucial for evaluating the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicology in a living organism.
Key Stages in Preclinical Development:
Lead Optimization: Fine-tuning the chemical structure of the lead compound to improve its pharmacological properties.
In Vitro Pharmacology: Detailed characterization of the compound's mechanism of action and antiviral spectrum.
Pharmacokinetics and Drug Metabolism (DMPK): Studying how the body processes the drug, including its absorption, distribution, metabolism, and excretion.
Toxicology and Safety Pharmacology: Assessing the potential adverse effects of the drug on various organ systems.
Formulation Development: Developing a stable and bioavailable dosage form for clinical trials.
A comprehensive preclinical data package is required to obtain regulatory approval for initiating clinical trials in humans. This includes data on the compound's chemistry, manufacturing, and controls (CMC), as well as all the data from the in vitro and in vivo studies.
| Preclinical Stage | Key Objectives | Example Assays/Studies |
| In Vitro Efficacy | Determine antiviral activity and selectivity. | Antiviral assays (e.g., plaque reduction, yield reduction), cytotoxicity assays (e.g., MTT, MTS). |
| In Vivo Efficacy | Evaluate antiviral activity in a living organism. | Animal models of viral infection (e.g., transgenic mice, non-human primates). |
| ADME/Tox | Assess the compound's pharmacokinetic and toxicological profile. | In vitro metabolic stability assays, in vivo pharmacokinetic studies, acute and chronic toxicity studies in animals. |
| CMC | Ensure the quality and consistency of the drug substance and drug product. | Synthesis and purification process development, analytical method validation, stability testing. |
Q & A
Q. What is the molecular mechanism by which ddC inhibits HIV reverse transcriptase (RT)?
ddC acts as a nucleoside reverse transcriptase inhibitor (NRTI) by competing with endogenous dCTP for incorporation into viral DNA. Upon phosphorylation to its active triphosphate form (ddC-TP), it lacks a 3'-hydroxyl group, leading to chain termination during DNA synthesis. This mechanism is validated through in vitro enzymatic assays measuring RT activity inhibition and structural studies comparing ddC-TP binding affinity with natural nucleotides .
Q. How can in vitro models be designed to study ddC permeation across epithelial barriers?
Buccal mucosa permeation studies utilize Franz diffusion cells with excised tissue mounted between donor and receptor compartments. ddC’s permeability is quantified using high-performance liquid chromatography (HPLC) or mass spectrometry to measure drug concentration in the receptor phase over time. Key parameters include pH optimization (e.g., neutral pH for passive diffusion) and barrier integrity assessment via transepithelial electrical resistance (TEER) .
Q. What methods are used to analyze the conformational flexibility of ddC and its impact on biological activity?
X-ray crystallography and quantum chemical calculations (e.g., B3LYP/6-31++G(d,p) for geometry optimization and MP2/6-311++G(d,p) for energy landscapes) identify stable conformers. Conformational stability is correlated with intramolecular interactions (e.g., hydrogen bonds, van der Waals contacts) and compared to enzymatic incorporation efficiency into DNA/RNA .
Advanced Research Questions
Q. How can ddC-induced mitochondrial DNA (mtDNA) depletion and repopulation assays be standardized in cultured cells?
- Depletion Protocol : Treat human fibroblasts or HEK293 cells with 10–50 µM ddC for 5–7 days. Monitor mtDNA copy number via qPCR (e.g., ND1 vs. nuclear 18S rRNA).
- Repopulation Assay : Remove ddC and track mtDNA recovery over 14 days using Southern blot or droplet digital PCR. Normalize results to mitochondrial mass (citrate synthase activity) and assess replication machinery integrity (e.g., POLG mutation screens) .
Q. What explains the retained sensitivity of AZT-resistant HIV strains to ddC?
AZT resistance arises from RT mutations (e.g., M41L, T215Y) that enhance pyrophosphorolysis, excising AZT-monophosphate from DNA. ddC, however, lacks a 3'-OH group, rendering excision ineffective. Cross-resistance profiling via plaque reduction assays in CD4+ HeLa cells confirms ddC’s efficacy against AZT-resistant isolates (ID₅₀ values <0.1 µM) .
Q. How do quantum chemical studies resolve contradictions in ddC’s conformational stability and enzyme recognition?
Computational analyses reveal that ddC adopts 19 conformers stabilized by non-covalent interactions (e.g., C–H···O). Despite conformational diversity, the absence of steric hindrance (e.g., compared to d4T’s 5-methyl group) allows RT to recognize ddC-TP. Energy barriers for conformational transitions (<2 kcal/mol) suggest minimal impact on enzymatic incorporation .
Q. How should researchers address discrepancies in ddC’s antiviral efficacy across in vitro and in vivo models?
- In vitro-in vivo correlation (IVIVC) : Adjust for metabolic differences (e.g., ddC phosphorylation efficiency in primary cells vs. cell lines).
- Mouse Pneumonia Model : Administer ddC intraperitoneally (10 mg/kg/day) and quantify adenovirus load via plaque assays. Compare with pharmacokinetic data (plasma half-life, tissue distribution) to identify bioavailability limitations .
Q. What enzymatic engineering approaches enhance ddC’s compatibility with nucleoside transferases?
Site-directed mutagenesis of nucleoside 2'-deoxyribosyltransferase (e.g., substituting Glu²²⁸ with Ala) alters substrate specificity to favor dideoxynucleosides. Activity is validated via HPLC-based assays measuring ddC transfer to acceptor bases (e.g., adenine) in optimized buffer systems (pH 7.4, 25°C) .
Data Contradiction Analysis
Q. Why do some studies report ddC’s mitochondrial toxicity while others highlight its safety in short-term use?
Mitochondrial toxicity correlates with prolonged ddC exposure (>7 days), inhibiting DNA polymerase γ (Pol γ) with an IC₅₀ of 0.5 µM. Transient depletion protocols (≤5 days) minimize toxicity, as mtDNA repopulation restores oxidative phosphorylation. Differentiate toxicity thresholds using lactate/pyruvate ratios and ATP quantification in treated vs. control cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
